molecular formula C12H16O3 B109867 5-(Benzyloxy)pentanoic acid CAS No. 64740-39-2

5-(Benzyloxy)pentanoic acid

Cat. No.: B109867
CAS No.: 64740-39-2
M. Wt: 208.25 g/mol
InChI Key: MXXWSDBAURXMNQ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pentanoic acid: is an organic compound with the molecular formula C12H16O3. It is also known as 5-(phenylmethoxy)pentanoic acid. This compound is characterized by the presence of a benzyloxy group attached to the fifth carbon of a pentanoic acid chain. It appears as a white crystalline powder and is soluble in organic solvents such as chloroform, ethanol, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)pentanoic acid typically involves the esterification of benzyloxy alcohol with pentanoic acid. One common method is the reaction of benzyloxy alcohol with pentanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: 5-(Benzyloxy)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(Benzyloxy)pentanoic acid is used as a building block in organic synthesis. It is employed in the preparation of complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function .

Medicine: this compound derivatives have potential therapeutic applications. They are investigated for their anti-inflammatory and analgesic properties .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It serves as a monomer in the synthesis of copolyesters through lipase-catalyzed ring-opening polymerization .

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)pentanoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as phospholipase A2. This inhibition prevents the hydrolysis of phospholipids, thereby reducing the production of pro-inflammatory mediators . The compound’s benzyloxy group allows it to interact with hydrophobic pockets in the enzyme, enhancing its binding affinity .

Comparison with Similar Compounds

  • 5-(Benzyloxycarbonylamino)pentanoic acid
  • 5-(Phenylmethoxy)pentanoic acid
  • 5-(Benzyloxycarbonyl)pentanoic acid

Comparison: 5-(Benzyloxy)pentanoic acid is unique due to its benzyloxy group, which imparts distinct chemical properties. Compared to 5-(Benzyloxycarbonylamino)pentanoic acid, it lacks the amino group, making it less reactive in nucleophilic substitution reactions. Additionally, the presence of the benzyloxy group enhances its solubility in organic solvents compared to 5-(Benzyloxycarbonyl)pentanoic acid .

Properties

IUPAC Name

5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c13-12(14)8-4-5-9-15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXWSDBAURXMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439597
Record name 5-BENZYLOXYPENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64740-39-2
Record name 5-BENZYLOXYPENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Jones reagent was added dropwise to an ice cooled solution of 5-benzyloxy-pentan-1-ol 28 (5 g, 25.74 mmol) in acetone (170 ml). Addition of the Jones reagent was stopped when the acetone solution acquired a persistent yellow color with the concurrent formation of green chlomium salts. The mixture was filtered and concentrated in vacuo to give an oily crude product that was purified by a flash chromatography (EtOAc/hexanes, 1:3) to give compound 29 (4.98 g, 93%) as a colorless oil: TLC Rf=0.68 (silica gel, 50% EtOAc/hexanes); 1H NMR (400 MHz, CDCl3) δ 7.35-7.31 (m, 5H), 4.502 (s, 2H), 3.51-3.47 (t, 3J=6 Hz, 2H), 2.41-2.36 (t, 3J=6.8 Hz, 2H), 1.79-1.64 (m, 4H); 13C NMR (75 MHz, CDCl3) δ 179.713, 138.651, 128.609, 127.870, 127.795, 73.158, 69.968, 33.915, 29.243, 21.749; HRMS calcd for C12H16O3+Na+ 231.0997; found 231.0992 [M+Na+].
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Yield
93%

Synthesis routes and methods III

Procedure details

A mixture of 100 g of δ-valerolactone, 50 ml of water, 350 ml of toluene, 280g of potassium hydroxide pellets and 300 ml of benzyl chloride is refluxed overnight with mechanical stirring and azeotroping the water with the use of a Dean-Stark apparatus. The thick white mass is cooled to room temperature and dissolved in 1 l of cold water. The organic layer is separated and the aqueous layer is condensed to 1/3 by heating over a period of 5 h. The mixture is cooled to room temperature, acidified with concentrated hydrochloric acid and extracted with ethyl acetate (2×300 ml). The combined extracts are washed with brine, dried (MgSO4) and evaporated to dryness to give 5-benzyloxypentanoic acid.
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50 mL
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Synthesis routes and methods IV

Procedure details

δ-Valerolactone (50 g) and toluene (500 mL) were mixed. To the mixture were added potassium hydroxide (158 g) and benzyl bromide (178 mL). The mixture was stirred at 125° C. overnight. To the reaction mixture was added water (350 mL) at ice temperature. The organic layer was removed, and the aqueous layer was washed with tert-butyl methyl ether (150 mL×3). To the resulting aqueous layer were added concentrated hydrochloric acid (75 mL) and 6 N hydrochloric acid (40 mL) at ice temperature. The mixture was extracted with ethyl acetate (250 mL, 100 mL). The combined organic layer was washed with brine (100 mL), then dried over magnesium sulfate. The magnesium sulfate was filtered off and the filtrate was concentrated in vacuo to give the title compound (79.2 g) as a crude product.
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50 g
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500 mL
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158 g
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178 mL
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350 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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